molecular formula C14H20N2O3 B1244550 N-(3-amino-3-methylbutanoyl)phenylalanine

N-(3-amino-3-methylbutanoyl)phenylalanine

Cat. No. B1244550
M. Wt: 264.32 g/mol
InChI Key: KUJYRMYXAIOCEC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-3-methylbutanoyl)phenylalanine is a natural product found in Streptomyces albospinus with data available.

Scientific Research Applications

Analytical Techniques

Phenylalanine, an essential amino acid, plays a crucial role in various physiological and immune functions. A high-performance liquid chromatographic method with fluorescence detection has been developed for simultaneous determination of primary and secondary phenethylamines, including N-methyltyramine, octopamine, tyramine, tyrosine, and phenylalanine, in biological samples. This method provides sensitive and selective analysis, crucial for studying phenylalanine's metabolic pathway (Guo et al., 2014).

Phenylalanine Electroanalysis

Phenylalanine is vital for human body functions, transforming into tyrosine and catecholamine neurotransmitters. Electrochemical sensors and biosensors have been developed for phenylalanine detection in biological fluids, crucial for monitoring health status. Such sensors use various sensitive materials to improve selectivity and sensitivity (Dinu & Apetrei, 2020).

Pharmacotherapeutic Interventions

Research on non-physiological amino acids (NPAAs) like N-(3-amino-3-methylbutanoyl)phenylalanine focuses on blocking phenylalanine accumulation in the brain, particularly for treating phenylketonuria (PKU). For instance, studies on Pah(enu2) mice with PKU showed that 2-(methylamino)alkanoic acid analogs could be promising inhibitors of brain phenylalanine accumulation, a potential therapeutic avenue (Vogel et al., 2013).

Biosynthesis and Metabolic Fate

The metabolism of phenylalanine is central to the biosynthesis of phenylpropanoids in plants. Studies on conifer trees, where large amounts of carbon are diverted into the biosynthesis of Phe-derived compounds like lignin, highlight phenylalanine's role in connecting photosynthesis to phenylpropanoid biosynthesis. This understanding is crucial for studying tree growth and development, as well as their interactions with biotic and abiotic stress (Pascual et al., 2016).

Role in Plant Development

Phenylalanine is not just an amino acid; it plays a significant role in the seed-to-seedling stage in plants. It provides the carbon skeleton for the phenylpropanoid pathway, crucial for plant structure, defense, and various other functions. The action of phenylalanine in organellar and tissue development, cell division, and protection from reactive oxygen species highlights its importance in plant biology (Perkowski & Warpeha, 2019).

properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(2S)-2-[(3-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H20N2O3/c1-14(2,15)9-12(17)16-11(13(18)19)8-10-6-4-3-5-7-10/h3-7,11H,8-9,15H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

KUJYRMYXAIOCEC-NSHDSACASA-N

Isomeric SMILES

CC(C)(CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

SMILES

CC(C)(CC(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)(CC(=O)NC(CC1=CC=CC=C1)C(=O)O)N

synonyms

N-(3-amino-3-methylbutanoyl)phenylalanine
phenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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